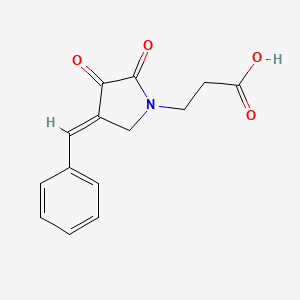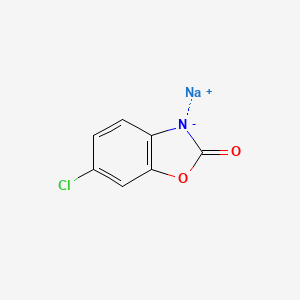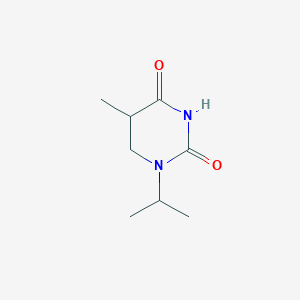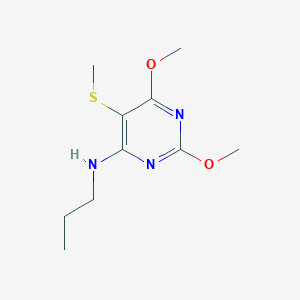
2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine is a chemical compound with a complex structure that includes methoxy, methylthio, and propyl groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of cyanoacetate and urea, followed by methylation to introduce the methoxy groups . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and reduce the production of by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like halides or amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxy-5-(methylthio)pyridine-3-boronic acid pinacol ester: Shares similar functional groups but differs in the core structure.
4-amino-2,6-dimethoxypyrimidine: Similar pyrimidine core but lacks the methylthio and propyl groups.
Uniqueness
2,6-Dimethoxy-5-(methylthio)-N-propylpyrimidin-4-amine is unique due to the combination of its functional groups and the specific arrangement of atoms in its structure
Eigenschaften
CAS-Nummer |
89587-75-7 |
|---|---|
Molekularformel |
C10H17N3O2S |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
2,6-dimethoxy-5-methylsulfanyl-N-propylpyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5-6H2,1-4H3,(H,11,12,13) |
InChI-Schlüssel |
DDGYQQCMCTUTFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=C(C(=NC(=N1)OC)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


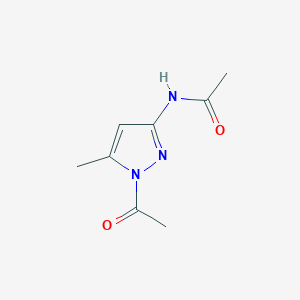
![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)





![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)
